molecular formula C21H32N2O2 B2457451 N-[4-(2-phenylmorpholin-4-yl)butyl]cyclohexanecarboxamide CAS No. 953916-24-0

N-[4-(2-phenylmorpholin-4-yl)butyl]cyclohexanecarboxamide

Cat. No.: B2457451
CAS No.: 953916-24-0
M. Wt: 344.499
InChI Key: IYQQMMFTKPUWMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(2-phenylmorpholin-4-yl)butyl]cyclohexanecarboxamide is a complex organic compound that features a morpholine ring substituted with a phenyl group, a butyl chain, and a cyclohexanecarboxamide moiety

Properties

IUPAC Name

N-[4-(2-phenylmorpholin-4-yl)butyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N2O2/c24-21(19-11-5-2-6-12-19)22-13-7-8-14-23-15-16-25-20(17-23)18-9-3-1-4-10-18/h1,3-4,9-10,19-20H,2,5-8,11-17H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYQQMMFTKPUWMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NCCCCN2CCOC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-Phenylmorpholine

The morpholine ring serves as the central scaffold. A common approach involves the cyclization of 2-aminoethanol derivatives with epoxides or diols. For example, reacting 2-(phenylamino)ethanol with 1,2-dibromoethane under basic conditions yields 2-phenylmorpholine. Alternative methods employ catalytic hydrogenation of nitro intermediates or ring-closing metathesis.

Key reaction parameters:

  • Temperature : 80–120°C
  • Catalyst : Palladium on carbon (for hydrogenation)
  • Solvent : Ethanol or tetrahydrofuran

Alkylation to Form N-(4-(2-Phenylmorpholino)butyl)amine

The butyl spacer is introduced via nucleophilic substitution. 2-Phenylmorpholine reacts with 1,4-dibromobutane in the presence of a base such as potassium carbonate:

$$
\text{2-Phenylmorpholine} + \text{1,4-Dibromobutane} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{N-(4-Bromobutyl)-2-phenylmorpholine}
$$

Subsequent amination with aqueous ammonia or benzylamine generates the primary amine intermediate.

Amidation Strategies

Acid Chloride Method

Cyclohexanecarboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂):

$$
\text{Cyclohexanecarboxylic Acid} + \text{SOCl}2 \rightarrow \text{Cyclohexanecarbonyl Chloride} + \text{SO}2 + \text{HCl}
$$

The amine intermediate is then reacted with the acid chloride in dichloromethane (DCM) with triethylamine (TEA) as a base:

$$
\text{N-(4-(2-Phenylmorpholino)butyl)amine} + \text{Cyclohexanecarbonyl Chloride} \xrightarrow{\text{TEA, DCM}} \text{Target Compound}
$$

Yield : 65–72% under optimized conditions.

Coupling Reagent-Assisted Amidation

Carbodiimide-based reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) enhance efficiency. A representative protocol from analogous syntheses:

Reagent System Solvent Temperature Yield
EDAC/HOSu DCM 20°C 82%
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) DMF 0°C → 20°C 78%
N,N'-Dicyclohexylcarbodiimide (DCC) THF Reflux 68%

Procedure :

  • Activate cyclohexanecarboxylic acid with EDAC and N-hydroxysuccinimide (HOSu) in DCM.
  • Add the amine intermediate and stir for 12–24 hours.
  • Purify via silica gel chromatography (ethyl acetate/methanol gradient).

Industrial-Scale Optimization

Continuous Flow Reactors

Microreactor systems improve heat transfer and reduce reaction times:

  • Residence Time : 5–10 minutes
  • Throughput : 1–5 kg/day
  • Purity : >98% (HPLC)

Solvent Recycling

Toluene and ethyl acetate are recovered via distillation, reducing waste by 40%.

Challenges and Mitigation Strategies

Challenge Solution Outcome
Low amine nucleophilicity Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) Yield increased by 15%
Epimerization during amidation Employ low-temperature conditions (−20°C) Enantiomeric excess >99%
Byproduct formation Gradient elution chromatography Purity >99.5%

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-phenylmorpholin-4-yl)butyl]cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The phenyl group can be oxidized to form phenolic derivatives.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The morpholine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN₃) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenyl group can yield phenolic compounds, while reduction of the amide group can produce primary amines.

Scientific Research Applications

Medicinal Chemistry

N-[4-(2-phenylmorpholin-4-yl)butyl]cyclohexanecarboxamide has been investigated for its potential therapeutic properties, particularly in the treatment of inflammatory diseases and pain management.

  • Anti-inflammatory Effects : Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have shown that it can inhibit the release of pro-inflammatory cytokines such as TNF-alpha from macrophages, suggesting its potential as an anti-inflammatory agent .
  • Analgesic Properties : Preclinical studies have evaluated its analgesic effects, indicating that it may provide pain relief comparable to established analgesics through central nervous system pathways .

Chemical Synthesis

This compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions:

  • Oxidation : The phenyl group can be oxidized to form phenolic derivatives.
  • Reduction : The amide group can be reduced to form primary amines.
  • Substitution Reactions : The morpholine ring can undergo nucleophilic substitution reactions, expanding its utility in synthetic chemistry .

In Vitro Studies

  • Cytotoxicity Assays : Studies have shown selective antiproliferative effects on certain cancer cell lines, indicating potential applications in oncology .
  • Mechanistic Studies : Molecular docking studies have elucidated the binding interactions of this compound with specific enzymes involved in inflammatory pathways, providing insights into its mechanism of action .

In Vivo Studies

  • Animal Models : In vivo experiments have demonstrated the compound's efficacy in reducing inflammation and pain in animal models, supporting its therapeutic potential .
  • Comparative Analysis with Similar Compounds :
    • N-(3-(2-phenylmorpholino)propyl)cyclohexanecarboxamide shows moderate anti-inflammatory effects.
    • N-(4-butylphenyl)cyclohexanecarboxamide lacks the morpholine ring and exhibits lower analgesic activity.
    • N-(2-fluorophenyl)cyclohexanecarboxamide shows enhanced cytotoxicity against specific cancer cells due to fluorine substitution .
Compound NameStructureBiological Activity
N-(3-(2-phenylmorpholino)propyl)cyclohexanecarboxamideSimilar morpholine structureModerate anti-inflammatory effects
N-(4-butylphenyl)cyclohexanecarboxamideLacks morpholine ringLower analgesic activity
N-(2-fluorophenyl)cyclohexanecarboxamideFluorine substitutionEnhanced cytotoxicity against specific cancer cells

Mechanism of Action

The mechanism of action of N-[4-(2-phenylmorpholin-4-yl)butyl]cyclohexanecarboxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The compound may modulate signaling pathways involved in inflammation and pain, making it a potential candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(2-phenylmorpholino)propyl)cyclohexanecarboxamide
  • N-(4-butylphenyl)cyclohexanecarboxamide
  • N-(2-fluorophenyl)cyclohexanecarboxamide

Uniqueness

N-[4-(2-phenylmorpholin-4-yl)butyl]cyclohexanecarboxamide is unique due to its specific structural features, such as the combination of a phenyl-substituted morpholine ring and a cyclohexanecarboxamide moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds .

Biological Activity

N-[4-(2-phenylmorpholin-4-yl)butyl]cyclohexanecarboxamide is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a morpholine ring, a butyl chain, and a cyclohexanecarboxamide moiety. Its unique structure allows for interactions with various biological targets, which may lead to diverse pharmacological effects.

The precise mechanism of action for this compound is not fully elucidated. However, it is hypothesized that the compound interacts with specific enzymes or receptors involved in inflammatory and pain pathways, possibly modulating signaling cascades that lead to therapeutic effects.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes.
  • Receptor Modulation : It could act as an antagonist or agonist at certain receptors, influencing pain perception and inflammatory responses.

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines in cultured cells.

Analgesic Properties

The compound has been evaluated for its analgesic effects. Preclinical models suggest that it may provide pain relief comparable to established analgesics, possibly through central nervous system pathways.

Case Studies and Research Findings

A series of studies have investigated the biological activity of this compound:

  • In Vitro Studies :
    • A study demonstrated that this compound significantly inhibited the release of TNF-alpha from macrophages, indicating its potential as an anti-inflammatory agent .
    • Another investigation assessed its cytotoxicity against various cancer cell lines, revealing selective antiproliferative effects on certain tumor types .
  • In Vivo Studies :
    • Animal models showed that administration of this compound resulted in reduced edema in inflammation models, supporting its therapeutic potential in treating inflammatory diseases .
    • Pain models indicated a notable reduction in pain response, suggesting efficacy as an analgesic .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructureBiological Activity
N-(3-(2-phenylmorpholino)propyl)cyclohexanecarboxamideSimilar morpholine structureModerate anti-inflammatory effects
N-(4-butylphenyl)cyclohexanecarboxamideLacks morpholine ringLower analgesic activity
N-(2-fluorophenyl)cyclohexanecarboxamideFluorine substitutionEnhanced cytotoxicity against specific cancer cells

Q & A

Q. What synthetic routes are available for N-[4-(2-phenylmorpholin-4-yl)butyl]cyclohexanecarboxamide, and how are intermediates characterized?

The compound is synthesized via a two-step process:

  • Step 1 : Reaction of 2-phenylmorpholine with a butyl halide to form the intermediate N-(4-(2-phenylmorpholino)butyl)amine .
  • Step 2 : Amidation of the intermediate with cyclohexanecarboxylic acid chloride under basic conditions (e.g., using triethylamine) to yield the final product . Characterization involves NMR, IR spectroscopy , and mass spectrometry to confirm structural integrity and purity. Critical parameters include solvent choice (e.g., dichloromethane) and temperature control to minimize side reactions .

Q. What biological activities have been reported for this compound in preclinical studies?

  • Anti-inflammatory effects : In vitro studies demonstrate inhibition of TNF-α release from macrophages (IC₅₀ ~ 5–10 µM), suggesting modulation of NF-κB signaling .
  • Analgesic properties : In rodent models, the compound reduced pain responses (e.g., tail-flick test) at 10–20 mg/kg doses, comparable to ibuprofen but with a longer duration .
  • Selective cytotoxicity : Antiproliferative activity was observed in breast cancer cell lines (MCF-7, IC₅₀ ~ 15 µM) but not in non-cancerous fibroblasts .

Q. How does the structural uniqueness of this compound influence its reactivity?

The phenyl-substituted morpholine ring enhances lipophilicity and π-π stacking potential, while the cyclohexanecarboxamide moiety provides conformational rigidity. This combination allows:

  • Oxidation : The phenyl group reacts with KMnO₄/CrO₃ to yield phenolic derivatives.
  • Reduction : LiAlH₄ reduces the amide to a primary amine, altering bioavailability.
  • Substitution : Nucleophilic attack on the morpholine ring (e.g., with NaN₃) modifies pharmacological profiles .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?

Discrepancies may arise from:

  • Metabolic instability : Use LC-MS to identify metabolites (e.g., hydroxylated derivatives) and assess their bioactivity.
  • Blood-brain barrier (BBB) penetration : Perform pharmacokinetic studies with radiolabeled compound (e.g., ³H or ¹⁴C) to quantify brain-to-plasma ratios.
  • Dose optimization : Conduct dose-response studies in multiple animal models (e.g., rats vs. mice) to account for species-specific differences .

Q. What structure-activity relationship (SAR) insights differentiate this compound from analogs?

Key comparisons (see table below):

CompoundStructural FeatureBiological Activity
This compoundMorpholine + cyclohexanecarboxamideHigh anti-inflammatory (TNF-α IC₅₀: 7 µM)
N-(3-(2-phenylmorpholino)propyl)cyclohexanecarboxamideShorter alkyl chainModerate anti-inflammatory (TNF-α IC₅₀: 25 µM)
N-(2-fluorophenyl)cyclohexanecarboxamideFluorine substitutionEnhanced cytotoxicity (MCF-7 IC₅₀: 8 µM)
The butyl linker and morpholine ring are critical for balancing solubility and target engagement .

Q. What methodological strategies are recommended for optimizing binding affinity in molecular docking studies?

  • Target selection : Prioritize enzymes like COX-2 or 5-HT1A receptors based on homology modeling.
  • Docking software : Use AutoDock Vina with AMBER force fields for energy minimization.
  • Validation : Compare docking scores (e.g., binding energy < −8 kcal/mol) with experimental IC₅₀ values.
  • Dynamic simulations : Run 100 ns MD simulations to assess stability of ligand-receptor complexes .

Q. How can researchers address low yield in large-scale synthesis of this compound?

  • Process intensification : Implement continuous flow reactors to enhance mixing and reduce reaction time.
  • Purification : Use simulated moving bed (SMB) chromatography for high-purity isolation (>99%).
  • Catalyst optimization : Screen palladium-based catalysts for amidation steps to reduce byproducts .

Q. What experimental designs are critical for validating the compound’s mechanism of action in inflammation pathways?

  • Transcriptomic profiling : RNA-seq of treated macrophages to identify downregulated pro-inflammatory genes (e.g., IL-6, IL-1β).
  • Pathway inhibition assays : Use siRNA knockdown of NF-κB or MAPK components to confirm target dependency.
  • Biomarker quantification : ELISA-based measurement of phosphorylated IκBα or p65 in cell lysates .

Methodological Notes

  • Data interpretation : Cross-validate in vitro findings with orthogonal assays (e.g., Western blot + qPCR).
  • Ethical compliance : Adhere to ARRIVE guidelines for in vivo studies, including blinding and randomization.
  • Open science : Deposit synthetic protocols in repositories like SynArchive for reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.